6-Bromo-2-methylisoindolin-1-one
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVAXLWVRZASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromo 2 Methylisoindolin 1 One
Strategic Approaches for the Synthesis of the Isoindolin-1-one (B1195906) Core
Synthetic strategies for isoindolin-1-ones can be broadly categorized into two main approaches: the functionalization of pre-existing heterocyclic systems like phthalimides, or the de novo construction of the lactam ring through cyclization or multicomponent reactions. semanticscholar.orgnih.gov
One of the most direct routes to the isoindolin-1-one core involves the partial reduction of N-substituted phthalimides (isoindole-1,3-diones). This approach is advantageous as it starts from readily available materials.
Recent advancements include electrochemical methods for the reduction of cyclic imides. organic-chemistry.org This technique offers a controllable and efficient way to produce hydroxylactams and, subsequently, the desired lactams (isoindolin-1-ones) at room temperature. The process is notable for its broad substrate scope and tolerance of various functional groups. The reduction can be tuned by adjusting the electric current and reaction time, allowing for selective formation of the target product. organic-chemistry.org For the synthesis of 6-Bromo-2-methylisoindolin-1-one, this would involve the selective reduction of 5-Bromo-2-methylisoindole-1,3-dione.
| Starting Material | Method | Key Features | Product |
| N-Substituted Phthalimide | Electrochemical Reduction | Room temperature, controllable via electric current/time | N-Substituted Isoindolin-1-one |
This interactive table summarizes the direct functionalization approach.
Building the heterocyclic ring from acyclic precursors is a highly flexible strategy that allows for the introduction of diverse substituents onto the isoindolin-1-one core. These methods include intramolecular cyclizations and convergent multicomponent reactions.
Intramolecular cyclization is a powerful method for forming the five-membered lactam ring. Various strategies have been developed, often relying on transition metal catalysis or electrophile-induced ring closure.
An effective method involves the electrophilic cyclization of o-(1-alkynyl)benzamides. acs.orgresearchgate.net This reaction proceeds under mild conditions using electrophiles such as iodine (I₂), iodine monochloride (ICl), or N-Bromosuccinimide (NBS) to yield a variety of substituted isoindolin-1-ones in good to excellent yields. acs.org The synthesis of a 6-bromo substituted analogue would start with a correspondingly substituted o-(1-alkynyl)benzamide.
Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom also provides access to isoindolin-1-one derivatives under mild conditions. organic-chemistry.org Another approach is the oxidative radical cyclization-cyclization cascade reaction, which can be used to construct complex fused isoindole structures using environmentally benign oxidants like iron(III) chloride (FeCl₃). mdpi.com
| Precursor Type | Catalyst/Reagent | Key Transformation |
| o-(1-Alkynyl)benzamides | I₂, ICl, NBS | Electrophilic Cyclization |
| 2-Iodobenzamides | Palladium Catalyst | Intramolecular C-N Coupling |
| Active Methine Substrates | Iron(III) Chloride | Oxidative Radical Cyclization |
This interactive table highlights various cyclization strategies for isoindolin-1-one synthesis.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular complexity. nih.gov Several MCRs have been developed for the one-pot synthesis of the isoindolin-1-one scaffold. researchgate.netacs.org
Lactam Ring Formation Processes
Multicomponent Reactions (MCRs) for Isoindolin-1-one Synthesis
Three-Component Reactions
Three-component reactions offer a convergent and atom-economical route to isoindolin-1-ones. A notable example is the catalyst-free, one-pot reaction of 2-formylbenzoic acid, a primary amine, and a secondary phosphine (B1218219) oxide. rsc.org This method provides 3-oxoisoindolin-1-ylphosphine oxides under mild conditions and with short reaction times. To synthesize the target compound, methylamine (B109427) would be used as the primary amine component, and a bromo-substituted 2-formylbenzoic acid would serve as the starting backbone.
Another powerful three-component strategy is the copper-catalyzed cascade annulation of 2-formylbenzonitriles, arenes, and diaryliodonium salts. acs.org This process involves tandem C–N/C–C bond formation to produce 2,3-diarylisoindolin-1-ones in good yields. Additionally, a copper(I) iodide-catalyzed one-pot reaction of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate (B1210297) has been reported for the synthesis of isoindolin-1-ones. researchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions |
| 2-Formylbenzoic Acid | Primary Amine | Secondary Phosphine Oxide | Catalyst-free, mild |
| 2-Formylbenzonitrile | Arene | Diaryliodonium Salt | Copper-catalyzed |
| 2-Iodobenzoic Acid | Alkynylcarboxylic Acid | Ammonium Acetate | CuI-catalyzed |
This interactive table summarizes key three-component reactions for synthesizing isoindolin-1-ones.
Domino Strecker-Lactamization/Alkylations
A specific and elegant type of MCR is the domino (or cascade) reaction, where subsequent reactions occur without the need for isolating intermediates. A one-pot, three-component synthesis of isoindolinones has been developed featuring a Lewis acid-catalyzed Strecker reaction followed by a lactamization sequence. nih.govacs.orgresearchgate.net This efficient process combines an aldehyde, an amine, and a cyanide source, followed by intramolecular cyclization to afford widely substituted isoindolinones in good to high yields. nih.govacs.org This methodology provides a robust pathway for assembling the core structure with high efficiency. researchgate.net
Transition Metal-Catalyzed Synthetic Protocols for Isoindolin-1-ones
Transition metal catalysis provides a versatile platform for the synthesis of a wide array of substituted isoindolinones. semanticscholar.orgnih.gov Catalysts based on palladium, copper, rhodium, cobalt, and iridium have been successfully employed to facilitate the formation of the crucial C-C and C-N bonds required for the construction of the isoindolinone scaffold. semanticscholar.orgorganic-chemistry.orgresearchgate.net These methods can be broadly categorized based on the key bond-forming strategy employed. nih.gov
Direct C-H activation has emerged as a highly atom-economical strategy for synthesizing isoindolinones. nih.govresearchgate.net This approach involves the transition metal-catalyzed functionalization of an otherwise inert C-H bond, typically on a benzamide (B126) or benzylamine (B48309) derivative, followed by intramolecular cyclization. semanticscholar.orgorganic-chemistry.org Various transition metals, including palladium, rhodium, and cobalt, have been shown to effectively catalyze these transformations. semanticscholar.orgbohrium.com
For instance, palladium catalysts can be used for the C-H carbonylation of benzylamines, where a chelating group assists in the activation of an ortho C-H bond for subsequent carbonylation and cyclization. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkenes or alkynes provides a direct route to 3-substituted isoindolinones. semanticscholar.orgresearchgate.net These reactions often require an oxidizing agent to facilitate the catalytic cycle. semanticscholar.org The merger of carboxylic acid-directed C-H activation with the strain-release of 1,2-oxazetidines represents another catalytic approach to structurally diverse isoindolinones. organic-chemistry.org
Table 1: Examples of C-H Activation Strategies for Isoindolinone Synthesis
| Catalyst System | Starting Materials | Key Features | Reference |
|---|---|---|---|
| PdCl2 / Cu(OAc)2 | Benzylamines | Gas-free C-H carbonylation using a CO surrogate. | organic-chemistry.org |
| [RhCp*Cl2]2 / AgSbF6 | Benzamides and Alkenes | Oxidative C-H olefination and annulation. | semanticscholar.org |
| Cobalt(II) salt / Chiral ligand | Prochiral Benzamides | Enantioselective C-H carbonylation. | bohrium.com |
Cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the construction of isoindolinones. researchgate.net These methods typically involve the coupling of a pre-functionalized aromatic substrate, such as a 2-halobenzamide, with a suitable coupling partner, followed by an intramolecular cyclization event. rsc.org
A common strategy is the palladium/copper-catalyzed Sonogashira coupling of 2-iodobenzamides with terminal alkynes. rsc.orgresearchgate.net The resulting 2-(alkynyl)benzamide intermediate undergoes a subsequent intramolecular hydroamidation or cyclization to yield 3-methyleneisoindolin-1-ones. rsc.org This tandem process can be performed in a one-pot fashion, offering high efficiency. rsc.orgresearchgate.net The use of phase-transfer catalysts can facilitate these reactions under aqueous conditions. rsc.org Furthermore, palladium-catalyzed Suzuki coupling reactions on a pre-formed isoindolinone core, such as a halogenated derivative, allow for further functionalization. nih.gov
Table 2: Cross-Coupling Approaches to Isoindolinones
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling / Hydroamidation | CuCl / PPh3 / TBAB | 2-Iodobenzamides, (Silyl)alkynes | 3-Methyleneisoindolin-1-ones | rsc.org |
| Decarboxylative Cross-Coupling | Cu(I) | 2-Halobenzamides, Aryl alkynyl acids | 3-Methyleneisoindolin-1-ones | researchgate.net |
Carbonylation reactions introduce a carbonyl group (CO) to form the characteristic lactam ring of the isoindolinone structure. nih.gov Palladium-catalyzed carbonylation is a particularly well-developed method. organic-chemistry.orgnih.gov These reactions can proceed via the carbonylation of C-H bonds or C-X (X = halogen) bonds. organic-chemistry.orgnih.gov
For example, the palladium-catalyzed C-H carbonylation of readily available benzylamines provides a direct route to the isoindolinone core. organic-chemistry.orgorganic-chemistry.org To avoid the use of hazardous carbon monoxide gas, various CO surrogates, such as benzene-1,3,5-triyl triformate (TFBen), have been successfully employed. organic-chemistry.orgorganic-chemistry.org Another important approach is the aminocarbonylation of o-halobenzoates, where an aryl halide is reacted with an amine and carbon monoxide in the presence of a palladium catalyst to construct the heterocyclic ring in a single step. nih.govnih.gov Cobalt-catalyzed enantioselective C-H carbonylation has also been reported for the synthesis of chiral isoindolinones. bohrium.com
Table 3: Carbonylation Reactions for Isoindolinone Synthesis
| Catalyst | CO Source | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Palladium | TFBen (surrogate) | Benzylamines | Gas-free, C-H activation/carbonylation. | organic-chemistry.org |
| Palladium | CO gas | o-Halobenzoates, Primary amines | One-step carbonylative cyclization. | nih.govnih.gov |
| Cobalt(II) | - | Prochiral (2-aminoethyl)arenes | Asymmetric synthesis of chiral isoindolinones. | bohrium.com |
Oxidative annulation reactions provide a powerful means to construct the isoindolinone ring system through the formation of multiple C-C and C-N bonds in a single operation. researchgate.net These reactions typically involve the coupling of a benzamide derivative with an unsaturated partner, such as an alkene, alkyne, or cyclopropanol, under oxidative conditions. organic-chemistry.orgresearchgate.net
Iridium-catalyzed oxidative annulation of benzamides with cyclopropanols, acting as a C1 synthon, yields structurally diverse isoindolin-1-ones through a sequence of C-H/C-C bond cleavage and subsequent C-C/C-N bond formation. organic-chemistry.org Rhodium(III)-catalyzed oxidative C-H activation and annulation of benzamides with various coupling partners is also a widely used strategy. semanticscholar.orgresearchgate.net For instance, the reaction of N-methoxybenzamides with alkenes in the presence of a Rh(III) catalyst and an oxidant leads to 3-substituted isoindolinones. semanticscholar.org These methods are characterized by their high step- and atom-economy. researchgate.net
Table 4: Examples of Oxidative Annulation for Isoindolinone Synthesis
| Catalyst | Coupling Partner | Starting Material | Key Features | Reference |
|---|---|---|---|---|
| Iridium | Cyclopropanols | Benzamides | C1 synthon, sequential C-H/C-C cleavage. | organic-chemistry.org |
| Rhodium(III) | Alkenes | N-methoxy benzamides | Oxidative C-H olefination/annulation. | semanticscholar.org |
| Rhodium(III) | 1,5-Enynes | N-(pivaloyloxy)benzamides | Cascade annulation involving C-H activation. | researchgate.netresearchgate.net |
Decarboxylative coupling reactions have been explored as a strategy for isoindolinone synthesis, offering an alternative to traditional cross-coupling methods that often require organometallic reagents. semanticscholar.org In this approach, a carboxylic acid or its derivative is used as a substrate, with the loss of carbon dioxide serving as a driving force for the reaction.
Palladium-catalyzed decarboxylative strategies can be employed in conjunction with C-H functionalization to build the isoindolinone core. semanticscholar.orgresearchgate.net For example, the coupling of a benzoic acid derivative with an appropriate partner can lead to the formation of a key intermediate that subsequently cyclizes to the desired product. While less common than other methods for isoindolinone synthesis, decarboxylative approaches represent a potentially valuable synthetic tool.
Copper-catalyzed reactions offer a cost-effective and environmentally friendly alternative to methods using more expensive transition metals like palladium or rhodium. organic-chemistry.orgnih.gov Copper catalysts have proven particularly effective in mediating intramolecular cyclizations to form isoindolinones. organic-chemistry.orgacs.org
One notable example is the copper-catalyzed sp³ C-H aminative cyclization of 2-alkyl-N-substituted benzamides. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction allows for the direct formation of a C-N bond by functionalizing a benzylic C-H bond, providing an efficient route to various N-aryl isoindolinones without the need for pre-halogenated substrates or toxic reagents. organic-chemistry.orgnih.gov Another approach involves the copper-catalyzed intramolecular benzylic C-H sulfamidation of 2-benzyl-N-tosylbenzamides, which yields N-arylsulfonyl-1-arylisoindolinones. organic-chemistry.orgacs.org Copper is also used in annulation reactions, such as the intramolecular coupling of α-aminoboronate salts with 2-bromobenzoyl chlorides to give isoindolinones. organic-chemistry.org
Table 5: Copper-Catalyzed Routes to Isoindolinones
| Reaction Type | Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| sp³ C-H Aminative Cyclization | CuI | 2-Alkyl-N-arylbenzamides | Avoids halogenated substrates and expensive metals. | organic-chemistry.orgnih.gov |
| Intramolecular C-H Sulfamidation | Cu(OAc)2 | 2-Benzyl-N-tosylbenzamides | Forms N-arylsulfonyl-1-arylisoindolinones. | acs.org |
| Annulation/Cyclization | Copper catalyst | α-Aminoboronate salts, 2-Bromobenzoyl chlorides | Intramolecular sp³-sp² coupling. | organic-chemistry.org |
Iron-Catalyzed Stereoselective Haloamidation
Iron-catalyzed stereoselective haloamidation has emerged as a significant method for the synthesis of halogenated isoindolin-5-ones. This reaction utilizes N-methoxybenzamides as precursors to acyl nitrenes. In a formal cis-haloamidation of an alkyne, the reaction proceeds efficiently in the presence of 50 mol% of either iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3) without the need for additional additives. researchgate.netgoogle.comresearchgate.net
The mechanism involves the in situ generation of a key intermediate, a ferric acyl nitrene, through the formal removal of methanol. This is followed by a halo anion-participating concerted [3+2] cyclization, which leads to the formation of the chloro- or bromo-containing isoindolin-5-ones. researchgate.netgoogle.comresearchgate.net This methodology is noted for its high efficiency and broad scope, accommodating a variety of substituents on the alkyne starting material. researchgate.netgoogle.comresearchgate.net
Table 1: Iron-Catalyzed Stereoselective Haloamidation
| Catalyst | Halogen Source | Precursor | Key Intermediate | Product | Ref. |
|---|---|---|---|---|---|
| FeCl3 | Iron(III) chloride | N-methoxybenzamide | Ferric acyl nitrene | Chloro-isoindolin-5-one | researchgate.netresearchgate.net |
Transition Metal-Free Synthetic Methodologies for Isoindolin-1-ones
The synthesis of isoindolin-1-ones without the use of transition metals has gained considerable attention due to the environmental and economic advantages. These methods often involve milder reaction conditions and offer alternative pathways to this important heterocyclic core.
Acid-Catalyzed Approaches
Acid-catalyzed reactions provide a direct route to isoindolin-1-ones. One common approach involves the condensation of 2-formylbenzoic acid with primary amines. The acidic conditions facilitate the formation of an imine intermediate, which then undergoes intramolecular cyclization to yield the isoindolin-1-one ring system. For the synthesis of 2-methylisoindolin-1-one (B1605200), methylamine would be the primary amine of choice in this reaction.
Catalyst-Free and Solvent-Free Conditions
In a move towards greener chemistry, catalyst-free and solvent-free conditions have been developed for the synthesis of isoindolin-1-ones. These reactions often rely on the inherent reactivity of the starting materials under thermal conditions. A notable example is the one-pot, three-component reaction of 2-formylbenzoic acid, a primary amine, and a 1,3-dione in ethanol (B145695) under dielectric heating, which proceeds without a catalyst to form substituted isoindolinones. While not directly producing this compound, this methodology highlights the potential for forming the core isoindolinone structure under sustainable conditions.
Ultrasonic-Assisted Synthesis
The application of ultrasonic irradiation has been shown to accelerate the synthesis of isoindolin-1-one derivatives. This technique can enhance reaction rates and yields, often under milder conditions than traditional heating. rsc.orgnih.gov For instance, a variety of 3-hydroxyisoindolin-1-ones have been prepared from 3-alkylidenephtalides and primary amines under ultrasonic irradiation, demonstrating the utility of this energy source in constructing the isoindolin-1-one scaffold. rsc.orgnih.gov This method can also be extended to one-pot syntheses of other isoindolin-1-one motifs. rsc.orgnih.gov
Table 2: Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones
| Starting Material | Reagent | Conditions | Product | Ref. |
|---|
Indium-Mediated Reductive Condensation Reactions
Indium-mediated reactions offer a unique approach to the synthesis of isoindolin-1-ones. Specifically, the reductive condensation of various nitroarenes with o-phthalaldehyde (B127526) in the presence of indium and acetic acid in refluxing toluene (B28343) yields the corresponding isoindolin-1-ones. This one-pot method utilizes nitro compounds as the nitrogen source for the heterocyclic ring.
Introduction of the 6-Bromo Substituent
The introduction of a bromine atom at the 6-position of the isoindolin-1-one core is a key step in the synthesis of this compound. A patented method describes the synthesis of 6-bromoisoindolin-1-one (B1291662) from 2-benzofuranone. rsc.org This process involves a series of reactions including bromination, hydrolysis, cyclization, and amination. rsc.org
The synthesis commences with the bromination of 2-benzofuranone. rsc.org The resulting mixture of brominated compounds undergoes hydrolysis under alkaline conditions. rsc.org Subsequent cyclization in an acidic solution, followed by reaction with thionyl chloride, yields an intermediate that is then reacted with ammonia (B1221849) to produce 6-bromoisoindolin-1-one. rsc.org To obtain the target molecule, this compound, a subsequent N-methylation step would be necessary. Standard methylation procedures, such as reaction with methyl iodide in the presence of a base, could be employed for this transformation.
Alternatively, the synthesis could proceed by first preparing 2-methylisoindolin-1-one and then introducing the bromine substituent. This would involve an electrophilic aromatic substitution reaction, where 2-methylisoindolin-1-one is treated with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br2) in the presence of a suitable catalyst or solvent. The directing effects of the carbonyl and the benzene (B151609) ring fusion would influence the position of bromination.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Iron(III) chloride |
| Iron(III) bromide |
| N-methoxybenzamide |
| Methanol |
| 2-formylbenzoic acid |
| Methylamine |
| 2-methylisoindolin-1-one |
| 1,3-dione |
| Ethanol |
| 3-hydroxyisoindolin-1-one |
| 3-alkylidenephtalide |
| o-phthalaldehyde |
| Indium |
| Acetic acid |
| Toluene |
| 2-benzofuranone |
| Thionyl chloride |
| Ammonia |
| 6-bromoisoindolin-1-one |
| Methyl iodide |
| N-bromosuccinimide |
Regioselective Bromination Strategies
The direct bromination of the 2-methylisoindolin-1-one scaffold requires precise control to achieve regioselectivity, directing the electrophilic bromine to the C-6 position. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The regioselectivity of the bromination can be influenced by the solvent, temperature, and the presence of a catalyst. In a patented method, the synthesis of 6-bromoisoindolin-1-one is achieved through the bromination of 2-benzofuranone using N-bromosuccinimide, followed by a series of reactions to form the isoindolinone ring. google.com While this example leads to the N-unsubstituted analog, the principle of regioselective bromination is applicable. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating character of the lactam moiety directs the incoming electrophile.
| Reagent | Substrate | Conditions | Product | Reference |
| N-Bromosuccinimide (NBS) | 2-Benzofuranone | Organic solvent | 6-Bromo-2-benzofuran-1(3H)-one | CN105153013A google.com |
Precursors Incorporating Bromine at the Desired Position
An alternative and often more direct approach involves starting with a precursor that already contains a bromine atom at the position corresponding to the final product's C-6. A prominent example of such a precursor is 4-bromophthalic anhydride (B1165640). The synthesis of this compound can be efficiently achieved by the reaction of 4-bromophthalic anhydride with methylamine. This reaction proceeds through the initial formation of a phthalamic acid intermediate, which then undergoes cyclization upon heating to yield the desired isoindolinone. This method offers the advantage of unambiguous regiochemistry, as the position of the bromine atom is pre-determined by the starting material.
Incorporation of the 2-Methyl Group
The introduction of the methyl group at the nitrogen atom of the isoindolinone ring is a crucial step in the synthesis of the target compound. This can be accomplished either by alkylating the nitrogen of a pre-existing 6-bromoisoindolin-1-one or by utilizing methylamine in a cyclization reaction.
N-Alkylation Reactions
The direct methylation of 6-bromoisoindolin-1-one is a straightforward method for the synthesis of this compound. This N-alkylation can be carried out using common methylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base to deprotonate the nitrogen atom of the lactam. The choice of base and solvent is critical to ensure efficient reaction and minimize potential side reactions.
| Alkylating Agent | Base | Solvent | Product |
| Methyl iodide | Potassium carbonate | Acetone | This compound |
| Dimethyl sulfate | Sodium hydride | Tetrahydrofuran | This compound |
Methylamine-Based Cyclization Pathways
As mentioned previously, a highly effective method for the concurrent formation of the isoindolinone ring and the incorporation of the N-methyl group is the reaction of a suitable precursor with methylamine. Starting from 4-bromophthalic anhydride, treatment with methylamine leads directly to the formation of this compound. Another potential pathway involves the cyclization of a 2-halomethyl-5-bromobenzoic acid derivative with methylamine. For instance, 2-(bromomethyl)-5-bromobenzoyl chloride could react with methylamine to undergo an intramolecular nucleophilic substitution, leading to the formation of the five-membered lactam ring.
Derivatization and Functionalization of this compound
The bromine atom at the C-6 position of this compound serves as a versatile handle for a wide range of post-synthetic modifications. These transformations are instrumental in creating libraries of compounds with diverse functionalities for various applications.
Post-Synthetic Modification Strategies
Palladium-catalyzed cross-coupling reactions are the cornerstone of post-synthetic modification for aryl halides like this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-6 position.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. wikipedia.orglibretexts.org This reaction couples the aryl bromide with a primary or secondary amine, providing access to a wide range of N-arylated isoindolinone derivatives.
Sonogashira Coupling: The Sonogashira coupling reaction is employed to introduce alkynyl groups onto the isoindolinone scaffold. scirp.org It involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an alkene. organic-chemistry.orgwikipedia.org This reaction is particularly useful for the synthesis of styrenyl and other unsaturated derivatives of the isoindolinone core.
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Class |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd catalyst + Base | C-C | Biaryls, vinyl isoindolinones |
| Buchwald-Hartwig Amination | Amines | Pd catalyst + Base | C-N | Arylamines |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst + Cu(I) co-catalyst | C-C (sp) | Arylalkynes |
| Heck Reaction | Alkenes | Pd catalyst + Base | C-C (sp2) | Substituted alkenes |
Reactions at the Bromine Position (e.g., Cross-Coupling)
The bromine atom at the C-6 position of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in medicinal chemistry for the synthesis of compound libraries and the optimization of lead structures.
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. The general scheme involves a palladium catalyst, a base, and a suitable solvent. While specific examples for this compound are not extensively detailed in publicly available literature, the reaction is widely applicable to a vast range of aryl bromides. The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), ligand, and base (e.g., K₂CO₃, Cs₂CO₃) is crucial for achieving high yields and depends on the nature of the coupling partners.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of arylamines from aryl halides. It allows for the formation of a C-N bond between this compound and a primary or secondary amine. The development of specialized phosphine ligands (e.g., BINAP, XPhos) has significantly expanded the scope of this reaction to include a wide variety of amines under milder conditions.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This methodology is instrumental in the synthesis of arylalkynes, which are valuable precursors for further transformations.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the isoindolinone core at the C-6 position.
Below is a representative table of potential cross-coupling reactions for this compound based on established methodologies for similar aryl bromides.
| Coupling Reaction | Reagents | Catalyst/Ligand | Base | Solvent | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 6-Aryl-2-methylisoindolin-1-one |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 6-(Amino)-2-methylisoindolin-1-one |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 6-Alkynyl-2-methylisoindolin-1-one |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 6-Alkenyl-2-methylisoindolin-1-one |
Modifications of the Methyl Group
The N-methyl group of this compound can also be a site for chemical modification, although reactions at this position are generally less common than those on the aromatic ring.
One potential transformation is the oxidation of the methyl group. Strong oxidizing agents could potentially convert the methyl group to a hydroxymethyl or even a formyl group, which could then be used for further synthetic elaborations. Another possibility is the deprotonation of the methyl group using a strong base to form a carbanion, which could then react with various electrophiles. However, the acidity of the N-methyl protons in isoindolinones is not particularly high, making this a challenging transformation that would require carefully selected reaction conditions.
Functionalization of the Isoindolin-1-one Ring System (e.g., at C-3 position)
The C-3 position of the isoindolinone ring is a key site for introducing molecular diversity. The protons at this position are benzylic and adjacent to a carbonyl group, making them relatively acidic and amenable to deprotonation by a strong base, such as lithium diisopropylamide (LDA). The resulting carbanion can then be quenched with a variety of electrophiles to introduce substituents at the C-3 position.
Alkylation: The C-3 carbanion can be alkylated with alkyl halides to introduce simple alkyl chains or more complex side chains.
Aldol and Related Reactions: The enolate generated at C-3 can participate in aldol-type reactions with aldehydes and ketones to form β-hydroxy isoindolinone derivatives.
Michael Addition: The C-3 carbanion can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
A representative table of potential C-3 functionalization reactions is provided below.
| Reaction Type | Reagent | Base | Solvent | Potential Product |
| Alkylation | Alkyl Halide (R-X) | LDA | THF | 6-Bromo-3-alkyl-2-methylisoindolin-1-one |
| Aldol Reaction | Aldehyde (R'CHO) | LDA | THF | 6-Bromo-3-(1-hydroxyalkyl)-2-methylisoindolin-1-one |
| Michael Addition | α,β-Unsaturated Ketone | LDA | THF | 6-Bromo-2-methyl-3-(3-oxoalkyl)isoindolin-1-one |
Stereoselective Synthesis of Chiral Analogs
The introduction of a substituent at the C-3 position creates a stereocenter, leading to the formation of enantiomers. The development of stereoselective methods to synthesize chiral 3-substituted isoindolinones is of significant interest due to the often-differing biological activities of enantiomers.
Several strategies have been developed for the asymmetric synthesis of isoindolinones:
Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom of the isoindolinone precursor. This auxiliary can direct the stereochemical outcome of a subsequent reaction at the C-3 position. After the desired stereocenter is set, the auxiliary can be removed.
Chiral Catalysis: A chiral catalyst, such as a chiral metal complex or an organocatalyst, can be used to control the stereoselectivity of the C-3 functionalization reaction. This approach is often more atom-economical than the use of chiral auxiliaries.
Resolution of Racemates: A racemic mixture of 3-substituted isoindolinones can be separated into its individual enantiomers through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.
The enantioselective synthesis of 3-substituted isoindolinones often involves the asymmetric addition of nucleophiles to an imine precursor or the enantioselective alkylation of a C-3 enolate using a chiral phase-transfer catalyst.
Advanced Computational and Theoretical Studies of 6 Bromo 2 Methylisoindolin 1 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 6-Bromo-2-methylisoindolin-1-one, these calculations would provide a deep understanding of its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies of Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules. A DFT study of this compound would be the first step in its theoretical characterization.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. While a study on related isoindoline-1,3-diones has utilized FMO analysis to investigate their properties, specific HOMO, LUMO, and energy gap values for this compound are not documented in the available literature.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is vital for predicting how a molecule will interact with other molecules. Without dedicated research, an MEP analysis for this compound is not available.
Global Hardness and Softness Analysis
Global reactivity descriptors, such as chemical hardness and softness, are derived from the HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. These values provide insight into the molecule's reactivity and stability. Specific calculated values for the hardness and softness of this compound have not been reported.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
TDDFT is an extension of DFT used to investigate the properties of molecules in their excited states, which is essential for understanding their behavior upon absorbing light.
Investigation of Electronic Transitions
TDDFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light at specific wavelengths (e.g., in the UV-Vis spectrum). This information is critical for applications in materials science and photochemistry. However, no published TDDFT studies detailing the electronic transitions of this compound could be located.
Solvatochromic Properties
No studies detailing the solvatochromic properties of this compound were found. This type of analysis would involve investigating how the solvent environment affects the compound's absorption and emission spectra, providing insights into its electronic structure and interactions with different solvents.
Molecular Modeling and Simulation
While molecular modeling and simulation are powerful tools in computational chemistry, no specific studies applying these techniques to this compound have been published.
There is no available research that has conducted Molecular Dynamics (MD) simulations on this compound to study its dynamic behavior, conformational changes, or interactions with biological macromolecules.
Specific Ligand Root Mean Square Deviation (RMSD) analysis for this compound is not available. Such an analysis would typically be part of a broader MD simulation study to assess the stability of the ligand's binding pose within a receptor over time.
No data exists on the hydrogen bonding occupancy for this compound. This analysis is used to quantify the stability and persistence of specific hydrogen bonds between a ligand and its target, typically derived from MD simulation trajectories.
There are no published molecular docking studies that specifically investigate the binding of this compound to any biological receptor. Docking studies are used to predict the preferred orientation and binding affinity of a molecule when it interacts with a target protein.
Research employing Fragment Molecular Orbital (FMO) calculations to analyze the binding interactions of this compound is not present in the scientific literature. The FMO method is a sophisticated quantum mechanical approach used to understand complex intermolecular interactions, such as those between a drug candidate and its protein target, by breaking down the system into smaller fragments.
Molecular Mechanics, Poisson–Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) Binding Free Energy Calculations
Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born Surface Area (MM-PB/GBSA) is a widely used method to estimate the binding free energy of a ligand to its receptor. nih.govlu.se This approach is a computationally efficient alternative to more rigorous methods like free-energy perturbation, making it suitable for rescoring docking poses and ranking potential drug candidates. lu.senih.gov
The calculation involves three main components: the molecular mechanics energy of the protein-ligand complex, the free energy of solvation, and the conformational entropy of the ligand upon binding. lu.se The total binding free energy (ΔG_bind) is calculated from snapshots of a molecular dynamics (MD) simulation trajectory.
The binding free energy is typically decomposed into several energy terms:
ΔE_MM (Molecular Mechanics Energy): This includes internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions between the ligand and the protein.
ΔG_solv (Solvation Free Energy): This term is the sum of the polar and nonpolar contributions to solvation. The polar part (ΔG_PB/GB) is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, which treats the solvent as a continuous medium. nih.gov The nonpolar part (ΔG_SA) is usually estimated from the solvent-accessible surface area (SASA).
-TΔS (Conformational Entropy): This term accounts for the change in conformational freedom of the ligand and protein upon binding. It is often the most computationally expensive term to calculate and is sometimes omitted when comparing similar ligands, though its inclusion can be important for accuracy.
For a hypothetical study of this compound binding to a target protein, such as Poly (ADP-ribose) polymerase-1 (PARP-1), where isoindolinone scaffolds are known inhibitors, an MM-GBSA analysis would yield data similar to that shown in the table below. nih.govacs.orgacs.org
Table 1: Illustrative MM-GBSA Binding Free Energy Decomposition for this compound This table presents hypothetical data for illustrative purposes.
| Energy Component | Value (kcal/mol) |
|---|---|
| van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_ele) | -21.3 |
| Polar Solvation Energy (ΔG_pol) | +35.8 |
| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -35.1 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. These models translate molecular structures into numerical descriptors and use them to develop a mathematical equation that can predict the activity of new, untested compounds.
3D-QSAR Models (e.g., CoMFA, CoMSIA)
Three-dimensional QSAR (3D-QSAR) models are particularly powerful as they consider the 3D properties of molecules. nih.govnih.gov Among the most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govjmaterenvironsci.com
CoMFA: This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules within a 3D grid. The resulting field values are used as descriptors to build a partial least squares (PLS) regression model correlating them with biological activity. jmaterenvironsci.com
CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. nih.govjmaterenvironsci.com
To perform a 3D-QSAR study on a series of analogs of this compound, one would first need experimental data (e.g., IC₅₀ values) for their biological activity. The molecules would be aligned based on a common scaffold, and the CoMFA/CoMSIA fields would be calculated. The output of such a study includes statistical parameters to validate the model's robustness and predictive power, as well as contour maps that visualize regions where certain properties are favorable or unfavorable for activity.
Table 2: Example Statistical Parameters for a Hypothetical 3D-QSAR Model This table presents typical validation metrics for illustrative purposes.
| Parameter | CoMFA Model | CoMSIA Model | Description |
|---|---|---|---|
| q² (Cross-validated r²) | 0.68 | 0.71 | Indicates the internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.95 | 0.97 | Measures the correlation between predicted and actual activity for the training set. |
| SEE (Standard Error of Estimate) | 0.25 | 0.21 | Represents the deviation of predicted values from actual values. |
| F-value | 150.4 | 165.8 | Indicates the statistical significance of the model. |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. Understanding the conformational preferences of this compound is essential, as the molecule's three-dimensional shape dictates how it can interact with a biological target.
Computational methods, such as molecular mechanics or quantum mechanics (e.g., Density Functional Theory - DFT), can be used to explore the potential energy surface of the molecule. This involves systematically rotating rotatable bonds and calculating the energy of each resulting conformation. The results are often visualized as a conformational energy landscape or a Ramachandran-like plot, which shows low-energy (stable) and high-energy (unstable) conformations.
Key findings from such an analysis for this compound would include:
Identification of the global minimum energy conformation (the most stable structure).
The energy barriers between different stable conformers.
The flexibility of the isoindolinone ring system and its substituents.
This information is critical for determining the "bioactive conformation"—the specific shape the molecule adopts when it binds to its target.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. nih.gov By using quantum mechanical methods like DFT, researchers can model the entire reaction pathway for the synthesis of a molecule like this compound.
A computational study of a synthetic route, such as a metal-catalyzed C-H functionalization or a multi-component reaction leading to the isoindolinone core, would involve: nih.govorganic-chemistry.org
Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.
Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate that connects reactants and products. The structure and energy of the transition state are key to understanding the reaction's feasibility and rate.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction path from the transition state down to the reactants and products to confirm that the located TS is correct.
These calculations can help rationalize experimental observations, such as yields and regioselectivity, and can be used to predict the outcomes of new, untested reaction conditions. For example, a computational study could determine the most plausible pathway for the bromolactamization step in a related synthesis. nih.gov
Future Directions and Emerging Research Avenues for 6 Bromo 2 Methylisoindolin 1 One
Development of Novel Asymmetric Synthetic Approaches
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure forms of substituted isoindolinones is a critical research area. While methods for the asymmetric synthesis of the core isoindolinone ring system have advanced significantly, specific application and optimization for 6-Bromo-2-methylisoindolin-1-one present a key future direction.
Early approaches to chiral isoindolinones relied on classical resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries. Future research will likely focus on more sophisticated and atom-economical catalytic asymmetric methodologies. This involves the use of small amounts of a chiral catalyst to generate large quantities of the desired enantiomer.
Key emerging strategies include:
Chiral Transition Metal Catalysis : Complexes of metals like rhodium, palladium, iridium, and copper have been effectively used for the asymmetric synthesis of isoindolinones. Future work could involve developing a specific catalyst system, perhaps using a chiral ligand, for the enantioselective synthesis of the 6-bromo-2-methyl substituted variant.
Organocatalysis : The use of small, metal-free organic molecules (e.g., chiral phosphoric acids, thioureas) as catalysts has become a powerful tool in asymmetric synthesis. Research into designing an organocatalytic route to this compound could offer advantages in terms of cost, toxicity, and operational simplicity.
Phase-Transfer Catalysis : Chiral phase-transfer catalysts can be employed to control the stereochemistry of reactions involving two immiscible phases. This has been successfully applied to the synthesis of bioactive isoindolinones and represents a viable, yet underexplored, avenue for the title compound.
| Catalytic Approach | Catalyst Type | Potential Advantages |
| Transition Metal Catalysis | Chiral complexes of Rh, Pd, Ir, Cu | High efficiency and enantioselectivity |
| Organocatalysis | Chiral phosphoric acids, thioureas | Metal-free, lower toxicity, operational simplicity |
| Phase-Transfer Catalysis | Chiral ammonium (B1175870) salts | Scalability, mild reaction conditions |
Exploration of Bioisosteric Replacements for Bromine and Methyl Groups
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modulate the physicochemical properties, biological activity, and pharmacokinetic profiles of a lead compound. For this compound, both the bromine atom and the N-methyl group are prime targets for such exploration.
Bromine Atom Replacements: The bromine atom at the 6-position significantly influences the molecule's electronics and lipophilicity. Replacing it could lead to improved metabolic stability, altered target-binding interactions, or reduced potential for toxicity.
Potential Bioisosteres for Bromine:
Trifluoromethyl (CF₃) group: This group is a common bioisostere for bromine, mimicking its size and electronic properties while often enhancing metabolic stability.
Cyano (CN) group: A cyano group can act as a hydrogen bond acceptor and alter the molecule's polarity and solubility.
Other Halogens (Cl, F): Replacing bromine with chlorine or fluorine would systematically vary the halogen bond donating capacity and electronic effects on the aromatic ring.
N-Methyl Group Replacements: The N-methyl group impacts the molecule's solubility, metabolic stability (as a potential site for N-demethylation), and conformational flexibility.
Potential Bioisosteres for the Methyl Group:
N-Ethyl or larger alkyl groups: To probe steric tolerance within a potential binding pocket.
N-Cyclopropyl group: To introduce conformational constraint and potentially improve metabolic stability.
N-CH₂F or N-CHF₂ groups: To modulate the basicity of the lactam nitrogen and introduce new interactions.
Targeted Drug Delivery Systems Utilizing this compound Conjugates
A significant frontier in modern pharmacology is the development of targeted drug delivery systems to enhance therapeutic efficacy while minimizing off-target side effects. Creating conjugates of this compound, or its more active future derivatives, with targeting moieties is a promising research avenue.
This would involve chemically linking the isoindolinone-based molecule (the "payload") to a targeting ligand via a stable or cleavable linker. The targeting ligand would be designed to bind to specific receptors that are overexpressed on diseased cells (e.g., cancer cells).
Potential Conjugation Strategies:
Antibody-Drug Conjugates (ADCs): If the isoindolinone derivative shows potent cytotoxicity, it could be conjugated to a monoclonal antibody that targets a tumor-specific antigen.
Small-Molecule Drug Conjugates (SMDCs): The compound could be linked to a small molecule that targets a specific cell-surface receptor, such as folate or RGD peptides.
Polymer-Drug Conjugates: Attaching the compound to a biocompatible polymer could improve its solubility, circulation half-life, and passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.
Investigation of Structure-Property Relationships for Advanced Material Design
Beyond medicinal chemistry, the rigid, planar structure of the isoindolinone core makes it an interesting building block for advanced organic materials. The bromine atom, in particular, offers a handle for further chemical modification (e.g., through cross-coupling reactions) to build larger, conjugated systems.
Future research could focus on synthesizing a library of derivatives based on the this compound scaffold to investigate how systematic structural changes impact key material properties.
Properties of Interest:
Photophysical Properties: Investigating the fluorescence and phosphorescence of new derivatives for applications in organic light-emitting diodes (OLEDs) or chemical sensors.
Thermal Stability: Assessing the decomposition temperature and stability of polymeric materials derived from the scaffold.
Self-Assembly and Crystallinity: Studying how modifications to the core structure influence its ability to form ordered structures in the solid state, which is crucial for applications in organic electronics.
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
Modern drug discovery and material science are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate research by predicting molecular properties, optimizing synthetic routes, and identifying novel compound structures.
Predictive Modeling: ML models could be trained on existing data for isoindolinone derivatives to predict the biological activity, toxicity, or material properties of new, virtual analogues of this compound. This would allow researchers to prioritize the synthesis of the most promising candidates.
Retrosynthesis Prediction: AI-powered retrosynthesis tools could be used to propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering more cost-effective or higher-yielding routes than those currently known.
De Novo Design: Generative AI models could design entirely new isoindolinone-based structures with desired properties, using the 6-bromo-2-methyl variant as a starting point or fragment.
Detailed Pharmacokinetic and Pharmacodynamic Studies of New Derivatives
Should derivatives of this compound show promising biological activity, comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies will be essential.
Pharmacokinetics (PK): This area of study, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, Excretion), will investigate how the body affects the drug. Future research would involve:
In vitro metabolic stability assays using liver microsomes to identify potential metabolic soft spots (e.g., the N-methyl group or the aromatic ring).
Permeability assays (e.g., Caco-2) to predict oral absorption.
In vivo studies in animal models to determine key parameters like half-life, clearance, and bioavailability.
Pharmacodynamics (PD): This field examines how the drug affects the body. Once a biological target is identified, PD studies would aim to:
Establish a relationship between the concentration of the drug at the target site and the resulting biological effect.
Develop biomarkers to monitor the drug's activity in living systems.
Application in Catalysis or Organocatalysis
While the isoindolinone scaffold is typically explored for its biological activity, its rigid structure also presents an opportunity for its use in the development of novel catalysts. The core structure could be functionalized to create a chiral environment, making it a potential backbone for a new class of organocatalysts.
Future Research Directions:
Scaffold for Chiral Ligands: The isoindolinone ring could be modified with coordinating groups (e.g., phosphines, amines) to create chiral ligands for transition metal catalysis. The inherent rigidity of the bicyclic system could allow for excellent stereochemical control.
Development of Isoindolinone-Based Organocatalysts: By introducing functional groups capable of activating substrates (e.g., through hydrogen bonding or iminium ion formation), derivatives of this compound could be developed into metal-free organocatalysts for various asymmetric transformations. The bromine atom could serve as a synthetic handle to attach these catalytic moieties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-2-methylisoindolin-1-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via alkylation of 6-bromoisoindolin-1-one using methyl iodide and sodium hydride (NaH) in dimethyl sulfoxide (DMSO), yielding 68% as a pale yellow solid. Key parameters include reaction temperature (room temperature) and stoichiometric control of methyl iodide . Optimization may involve varying solvent polarity (e.g., DMF vs. THF) or employing phase-transfer catalysts to enhance alkylation efficiency.
- Data Reference : ¹H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 7.74–7.79 (m, 2H, aromatic), 7.56 (dd, J = 7.9 Hz, 1H), and 4.44 (s, 2H, CH2), with LRMS confirming [M+H]+ at m/z 226/228 .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.5–7.8 ppm) and methyl groups (δ 3.07 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or APCI+ confirms molecular weight (C9H9BrNO) with isotopic patterns for bromine (m/z 226/228).
- Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC-MS ensures >98% purity, as reported in analogous isoindolinone syntheses .
Advanced Research Questions
Q. How can cross-coupling reactions functionalize this compound for diverse applications?
- Methodology : Suzuki-Miyaura coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using Pd(dppf)Cl2 catalyst enables aryl/heteroaryl substitutions. Reaction conditions (e.g., 80°C in dioxane, K2CO3 base) are critical for minimizing dehalogenation side reactions .
- Case Study : Functionalization at the bromine position generates derivatives like 2-methyl-6-(4-methoxyphenyl)isoindolin-1-one, expanding utility in medicinal chemistry .
Q. How can researchers address contradictions in reported synthetic yields or reaction reproducibility?
- Methodology :
- Systematic Replication : Reproduce reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent, catalyst loading).
- Comparative Studies : Contrast results with structurally similar compounds (e.g., 4-Bromo-2-methylisoindolin-1-one, CAS 435273-55-5) to isolate substituent effects .
Q. What is the impact of halogen and methyl substituents on the reactivity of isoindolinone derivatives?
- Methodology :
- Structural Analog Comparison : Compare this compound with fluorinated analogs (e.g., 5-Bromo-7-fluoroisoindolin-1-one, CAS 957346-37-1) to assess electronic effects on nucleophilic substitution .
- Kinetic Studies : Monitor reaction rates under varying conditions to quantify steric/electronic contributions from the methyl group.
- Data Insight : Methyl groups at position 2 reduce ring strain, enhancing stability, while bromine at position 6 increases electrophilicity for cross-coupling .
Notes
- Advanced Methods : Incorporate mechanistic studies (e.g., isotopic labeling) or DFT calculations for future research directions, though not explicitly covered in evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
